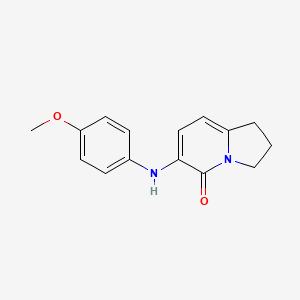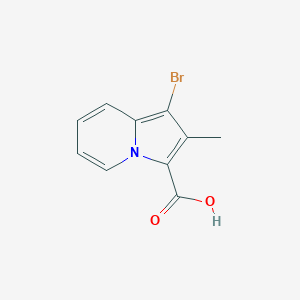
tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a tert-butyl ester group at the carboxylate position and a methyl group at the 6th position of the quinoxaline ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring is formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 6th position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The carboxylate group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid to form the tert-butyl ester.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
Oxidation: Tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo oxidation reactions to form quinoxaline derivatives with various functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline or tetrahydroquinoxaline, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the tert-butyl ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Quinoxaline derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Dihydroquinoxaline or tetrahydroquinoxaline derivatives.
Substitution: Substituted quinoxalines with various functional groups.
科学研究应用
Tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the compound can inhibit specific enzymes, leading to altered metabolic pathways and cellular functions.
相似化合物的比较
Similar Compounds
6-Methylquinoxaline: Lacks the tert-butyl ester group, making it less lipophilic.
Tert-Butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate: Lacks the methyl group at the 6th position, affecting its reactivity and biological activity.
Quinoxaline-1-carboxylate: Lacks both the tert-butyl ester and the methyl group, resulting in different chemical and biological properties.
Uniqueness
Tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate is unique due to the combination of the tert-butyl ester and the methyl group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
tert-butyl 6-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-10-5-6-12-11(9-10)15-7-8-16(12)13(17)18-14(2,3)4/h5-6,9,15H,7-8H2,1-4H3 |
InChI 键 |
DPPWPXVZDPMCSH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(CCN2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861205.png)



![2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole](/img/structure/B11861244.png)
![3-[(Z)-benzylideneamino]quinazolin-4-one](/img/structure/B11861252.png)


![3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11861274.png)


